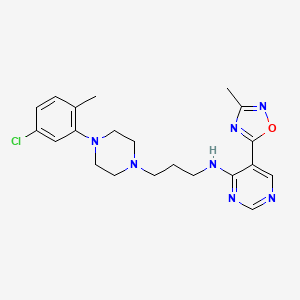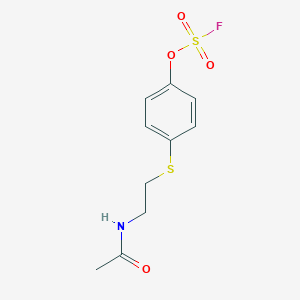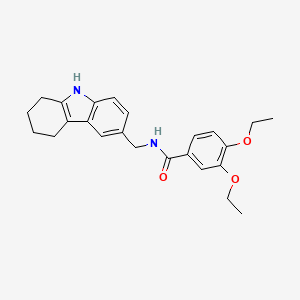
JF549 (Tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JF549 (Tfa) is a useful research compound. Its molecular formula is C29H23F3N2O7 and its molecular weight is 568.505. The purity is usually 95%.
BenchChem offers high-quality JF549 (Tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JF549 (Tfa) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Janelia Fluor 549 (TFA), also known as JF549 (Tfa) or Janelia Fluor® 549, free acid, is a fluorescent dye . It is primarily used to label proteins of interest in biological assays . The primary targets of JF549 are proteins that can be labeled using bioorthogonal chemistry and unnatural amino acid technology .
Mode of Action
JF549 is cell permeable and can be coupled directly to a protein of interest . This coupling is achieved using bioorthogonal chemistry, a type of chemical reaction that occurs inside living organisms without interfering with native biochemical processes . The dye has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm , allowing it to be detected using fluorescence microscopy techniques.
Biochemical Pathways
The specific biochemical pathways affected by JF549 depend on the protein it is coupled to. For example, when coupled to tubulin, a protein involved in cell division, JF549 can be used to visualize and study the process of mitosis .
Pharmacokinetics
It is known that the dye is cell permeable , suggesting that it can cross cell membranes and reach intracellular targets. The dye’s solubility, stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specifics of the experimental setup, including the type of cells used and the conditions under which the experiment is conducted.
Result of Action
The result of JF549’s action is the labeling of the target protein, which can then be visualized using fluorescence microscopy techniques . This allows researchers to track the location and movement of the protein within cells, providing valuable insights into cellular processes and functions.
Action Environment
The efficacy and stability of JF549 can be influenced by various environmental factors. For instance, the dye is sensitive to light and should be protected from it to prevent photobleaching . Additionally, the dye should be stored under nitrogen at -20°C . The pH and temperature of the experimental environment can also affect the dye’s fluorescence properties. Therefore, these factors should be carefully controlled during experiments to ensure reliable and accurate results.
Análisis Bioquímico
Biochemical Properties
Janelia Fluor 549 (TFA) plays a significant role in biochemical reactions. It can be coupled directly to a protein of interest using bioorthogonal chemistry and unnatural amino acid technology . This interaction with proteins and other biomolecules is crucial for its function as a fluorescent label.
Cellular Effects
Janelia Fluor 549 (TFA) has profound effects on various types of cells and cellular processes. It is cell permeable, which allows it to influence cell function . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its ability to label and visualize these processes.
Molecular Mechanism
The mechanism of action of Janelia Fluor 549 (TFA) is based on its ability to absorb and emit light. When it absorbs a photon, it gets excited to a higher energetic state. As it relaxes, it emits a photon of a different (longer) wavelength, which is detected as fluorescence . This property allows it to bind to biomolecules and visualize them under a microscope.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Janelia Fluor 549 (TFA) exhibits excellent photostability, making it a useful tool for long-term imaging experiments . Its stability and lack of degradation over time allow for consistent and reliable results in both in vitro and in vivo studies .
Metabolic Pathways
While Janelia Fluor 549 (TFA) is not directly involved in metabolic pathways, it can be used to study these pathways by labeling and visualizing the enzymes, cofactors, and metabolites involved .
Transport and Distribution
Janelia Fluor 549 (TFA) is transported and distributed within cells and tissues due to its cell permeability . It can interact with various transporters or binding proteins, influencing its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of Janelia Fluor 549 (TFA) depends on the biomolecule it is attached to. It does not have any inherent targeting signals or post-translational modifications that direct it to specific compartments or organelles. When attached to a biomolecule that does, it can be used to visualize the localization of that biomolecule .
Propiedades
IUPAC Name |
3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5.C2HF3O2/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29;3-2(4,5)1(6)7/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUAWSMWTYTASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F3N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B2453905.png)


![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)
![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)
![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)
![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2453922.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2453925.png)
![7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)

